molecular formula C8H4Cl2FN B1459788 4,5-Dichloro-2-fluorophenylacetonitrile CAS No. 1806302-31-7

4,5-Dichloro-2-fluorophenylacetonitrile

Cat. No.: B1459788
CAS No.: 1806302-31-7
M. Wt: 204.02 g/mol
InChI Key: GYKOWRBFCQHDRK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl2FN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4, 5, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluorophenylacetonitrile typically involves the reaction of 4,5-dichloro-2-fluorobenzyl bromide with sodium cyanide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorophenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dichloro-2-fluorophenylacetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorophenylacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetonitrile
  • 4,5-Dichloro-2-fluorobenzonitrile
  • 4,5-Dichloro-2-fluorobenzyl bromide

Uniqueness

4,5-Dichloro-2-fluorophenylacetonitrile is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4,5-dichloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKOWRBFCQHDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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